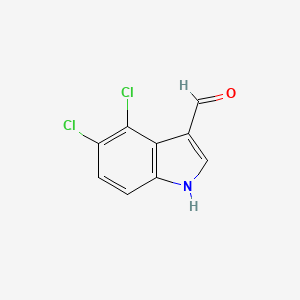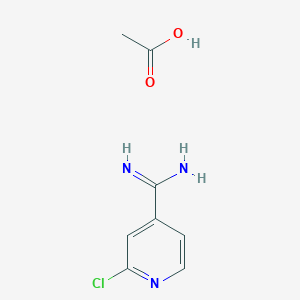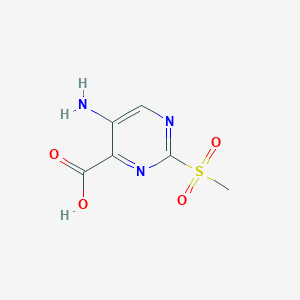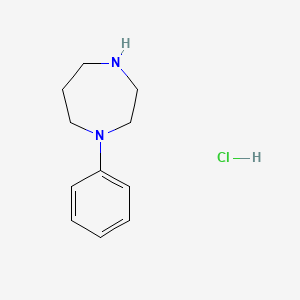
1-Phenyl-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,4-diazepane hydrochloride is a chemical compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-diazepane hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1,4-diazepane with hydrochloric acid to form the hydrochloride salt. The synthesis typically involves the use of tert-butyl 1,4-diazepane-1-carboxylic acid, butyryl chloride, and aromatic aldehydes under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, refluxing, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl diazepane oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Phenyl-1,4-diazepane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals, particularly in the field of central nervous system (CNS) drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. In the context of CNS drugs, it may interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s structure allows it to bind to these receptors and modulate their activity, resulting in various pharmacological effects .
Comparison with Similar Compounds
1-Phenyl-1,4-diazepane hydrochloride can be compared with other diazepane derivatives and benzodiazepines:
Similar Compounds: Diazepam, alprazolam, and lorazepam are well-known benzodiazepines with similar structures but different pharmacological profiles.
Uniqueness: The presence of the phenyl group in this compound distinguishes it from other diazepanes, potentially offering unique chemical and biological properties
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
1-phenyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;/h1-3,5-6,12H,4,7-10H2;1H |
InChI Key |
OONGLOACBXZSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


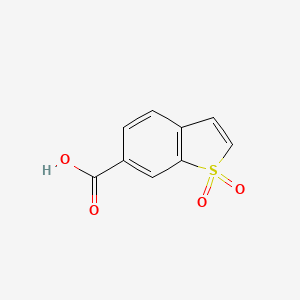

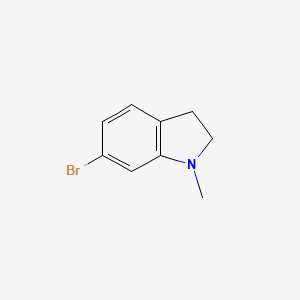

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)

